molecular formula C17H12N4OS B11122864 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B11122864
M. Wt: 320.4 g/mol
InChI Key: ZEZGGIFPYKTTPZ-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a heterocyclic compound that features a unique structure combining a thiophene ring, an imidazo[1,2-a]pyrimidine core, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its benzamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H12N4OS/c22-16(12-6-2-1-3-7-12)20-15-14(13-8-4-11-23-13)19-17-18-9-5-10-21(15)17/h1-11H,(H,20,22)

InChI Key

ZEZGGIFPYKTTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CS4

Origin of Product

United States

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